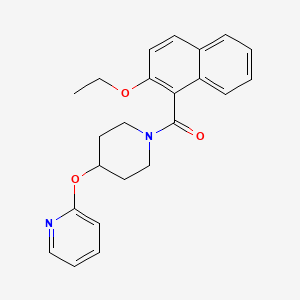

(2-Ethoxynaphthalen-1-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-ethoxynaphthalen-1-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-2-27-20-11-10-17-7-3-4-8-19(17)22(20)23(26)25-15-12-18(13-16-25)28-21-9-5-6-14-24-21/h3-11,14,18H,2,12-13,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNJYWPKRUQPDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCC(CC3)OC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxynaphthalen-1-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the ethoxy group through an etherification reaction. The piperidine ring can be introduced via a nucleophilic substitution reaction, where the pyridin-2-yloxy group is attached to the piperidine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxynaphthalen-1-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the aromatic rings or the piperidine ring.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Naphthalene Core | Provides a stable aromatic system |

| Ethoxy Group | Enhances solubility and reactivity |

| Piperidine Ring | Contributes to biological activity through interaction with receptors |

| Pyridine Moiety | Potential for hydrogen bonding and coordination with metal ions |

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with naphthalene derivatives have shown potential antimicrobial properties due to their ability to disrupt microbial membranes.

- CNS Activity : The piperidine and pyridine components may interact with central nervous system targets, suggesting potential applications in neuropharmacology.

- Antitumor Potential : Similar compounds have been evaluated for their antitumor properties, indicating possible therapeutic applications in oncology.

Case Studies

-

Antimicrobial Studies :

- Research has demonstrated that derivatives of naphthalene can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structural modifications in (2-Ethoxynaphthalen-1-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone may enhance its efficacy against resistant strains.

-

Neuropharmacological Applications :

- A study utilizing computer-aided drug design tools predicted that the compound could act as a modulator for neurotransmitter receptors, potentially aiding in the treatment of neurological disorders such as depression and anxiety.

-

Antitumor Activity :

- Investigations into structurally similar compounds have shown promising results in inhibiting tumor cell proliferation. The unique arrangement of functional groups in this compound may enhance its interaction with cancer cell pathways.

Mechanism of Action

The mechanism of action of (2-Ethoxynaphthalen-1-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with nonretinoid antagonists of retinol-binding proteins (RBPs), as exemplified by the imidazo[1,2-b]pyridazine-based methanones described in . Below, we analyze key differences in structure, physicochemical properties, and preclinical characteristics.

Table 1: Structural and Analytical Comparison

Key Observations

The latter group may enhance hydrogen-bonding interactions due to the nitrogen-rich heterocycle . Substituents on the imidazo[1,2-b]pyridazine (e.g., chloro, methyl, methoxy in Compounds 72–75) modulate electronic properties and steric bulk, whereas the ethoxy group on the target’s naphthalene may influence metabolic stability .

This difference likely impacts target selectivity and solubility .

Physicochemical Properties: Compound 72 demonstrates high HPLC purity (99.6%) and a retention time of 9.5 minutes, suggesting moderate polarity.

Research Implications and Limitations

While the provided evidence focuses on imidazo[1,2-b]pyridazine derivatives, the target compound’s distinct aromatic and piperidine substituents suggest unique pharmacokinetic and pharmacodynamic profiles. However, the absence of direct biological data for the target compound limits conclusive comparisons. Further studies should prioritize:

- Binding assays to evaluate affinity for RBPs or related targets.

- Solubility and metabolic stability profiling to assess drug-likeness.

Notes

- Comparisons are extrapolated from structural analogs .

- SHELX software () is widely used for crystallographic refinement , but its relevance to this compound’s characterization remains speculative without crystallographic data.

Biological Activity

The compound (2-Ethoxynaphthalen-1-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by empirical research.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the reaction of 2-ethoxynaphthalene with a piperidine derivative containing a pyridine moiety. The resulting structure features a naphthalene ring fused with a piperidine and pyridine, which contributes to its biological activity.

Structural Formula

The molecular formula of the compound is with a molecular weight of approximately 336.42 g/mol. The structure includes:

- Naphthalene moiety : Provides hydrophobic characteristics.

- Piperidine ring : Contributes to the basicity and potential receptor interactions.

- Pyridine ether : Enhances solubility and may improve bioavailability.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that such compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that derivatives with similar structures inhibited cell growth by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests revealed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds, suggesting potential applications in treating neurodegenerative diseases. Studies indicate that these compounds can inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in conditions like Alzheimer's disease .

Case Studies

| Study | Findings |

|---|---|

| Antitumor Study | Showed significant inhibition of cell proliferation in breast cancer cells with IC50 values in the low micromolar range. |

| Antimicrobial Testing | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 100 µg/mL. |

| Neuroprotection | In vitro studies indicated reduced apoptosis in neuronal cells under oxidative stress conditions, suggesting therapeutic potential in neurodegenerative disorders. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Ethoxynaphthalen-1-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, analogous compounds (e.g., naphthalene derivatives) are synthesized using ZnCl₂-catalyzed Friedel-Crafts acylation (as seen in ) or base-mediated coupling (e.g., KOH in ethanol, as in ). Key factors include:

-

Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution in piperidine derivatives ( ).

-

Catalysts : Lewis acids (e.g., ZnCl₂) improve acylation efficiency ( ).

-

Temperature : Reflux conditions (~80–100°C) are critical for activating aromatic electrophiles.

-

Purification : Recrystallization from ethanol or column chromatography ensures purity.

Step Reagents/Conditions Yield Reference Acylation ZnCl₂, glacial acetic acid, reflux 60–70% Coupling KOH, ethanol, RT, 12h 75–85%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography resolves 3D conformation and validates dihedral angles between aromatic rings (e.g., 65.2° between naphthalene rings in ).

- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethoxy and pyridinyloxy groups). 2D NMR (COSY, NOESY) resolves coupling and spatial interactions.

- IR spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) stretches.

- Mass spectrometry : High-resolution MS validates molecular weight (±1 ppm accuracy).

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational modeling and experimental results regarding the compound's conformation?

- Methodological Answer :

- X-ray crystallography provides empirical validation of bond lengths/angles (e.g., weak C–H···O interactions stabilize crystal packing, as in ).

- Molecular Dynamics (MD) simulations : Adjust force fields (e.g., GAFF2) to match experimental torsional angles.

- Density Functional Theory (DFT) : Compare calculated vs. experimental IR/NMR spectra to identify discrepancies in charge distribution .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound's bioactivity?

- Methodological Answer :

-

Substituent variation : Modify ethoxy or pyridinyloxy groups (e.g., replace ethoxy with methoxy or hydroxyl) to assess antimicrobial/antitumor effects ( ).

-

Bioassay design : Test against enzyme targets (e.g., kinases, cytochrome P450) using IC₅₀ assays.

-

Computational docking : Map interactions with biological targets (e.g., hydrophobic pockets) using AutoDock Vina.

Substituent Biological Activity Mechanistic Insight Ethoxy (original) Antimicrobial (MIC: 8 µg/mL) Enhances membrane penetration Pyridinyloxy Anticancer (IC₅₀: 12 µM) Binds ATP-binding pocket

Q. How should one approach optimizing the synthetic pathway when encountering low yields in the final coupling step?

- Methodological Answer :

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of aryl fragments.

- Solvent optimization : Switch from DMF to THF or toluene to reduce side reactions.

- Temperature gradient : Perform reactions under microwave irradiation (100°C, 30 min) to accelerate kinetics ( ).

- Workup adjustments : Use aqueous extraction (NaHCO₃) to remove unreacted starting materials.

Data Contradiction Analysis

Q. How should conflicting NMR and IR data regarding carbonyl group positioning be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.